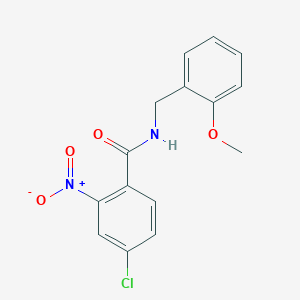![molecular formula C13H15N3O2S B5326463 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]indoline](/img/structure/B5326463.png)
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]indoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound, also known as ESI, is a potent inhibitor of several enzymes, including protein kinases and phosphodiesterases. ESI has been shown to have a wide range of biological effects, making it a promising candidate for drug development and other research applications.
作用機序
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]indoline is a potent inhibitor of several enzymes, including protein kinases and phosphodiesterases. The mechanism of action of this compound is complex and involves several pathways. This compound has been shown to inhibit the activity of several protein kinases, including Akt, JNK, and ERK. Additionally, this compound has been shown to inhibit the activity of phosphodiesterases, which are enzymes that degrade cyclic nucleotides. By inhibiting these enzymes, this compound can modulate several signaling pathways and biological processes.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. In addition to its potential applications in cancer therapy, this compound has been shown to have anti-inflammatory and neuroprotective effects. This compound has also been shown to improve insulin sensitivity and glucose metabolism, making it a potential treatment for diabetes. Additionally, this compound has been shown to have cardioprotective effects, making it a potential treatment for cardiovascular disease.
実験室実験の利点と制限
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]indoline has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and can be produced on a large scale. Additionally, this compound has a wide range of biological effects, making it a versatile tool for studying various biological processes. However, there are also limitations to the use of this compound in laboratory experiments. This compound is a potent inhibitor of several enzymes, which can make it difficult to interpret the results of experiments. Additionally, this compound can have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]indoline. One area of research is the development of this compound as a cancer therapy. Further studies are needed to determine the efficacy of this compound in treating various types of cancer and to identify the optimal dosing and administration regimens. Additionally, further research is needed to elucidate the mechanism of action of this compound and to identify additional targets for this compound. Finally, future studies are needed to determine the safety and toxicity of this compound in humans, which will be essential for its development as a therapeutic agent.
Conclusion
In conclusion, this compound is a promising compound for biomedical research. Its potent inhibition of several enzymes and wide range of biological effects make it a versatile tool for studying various biological processes. Further research is needed to fully understand the mechanism of action of this compound and to identify potential applications for this compound in cancer therapy, diabetes, and cardiovascular disease.
合成法
The synthesis of 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]indoline involves several steps, beginning with the reaction of 4-chlorobenzaldehyde with 1-ethyl-1H-pyrazole-4-carboxylic acid. This intermediate is then reacted with sodium hydride and indoline-2,3-dione to yield the final product. The synthesis of this compound is relatively straightforward and can be performed on a large scale, making it an attractive compound for research purposes.
科学的研究の応用
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]indoline has been extensively studied for its potential applications in biomedical research. One of the most promising areas of research is the development of this compound as a cancer therapy. This compound has been shown to inhibit several protein kinases that are involved in cancer cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potentially effective treatment for several types of cancer.
特性
IUPAC Name |
1-(1-ethylpyrazol-4-yl)sulfonyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-2-15-10-12(9-14-15)19(17,18)16-8-7-11-5-3-4-6-13(11)16/h3-6,9-10H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRAEGKABOMWME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5326381.png)
![N-[(5-fluoro-1H-indol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5326383.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5326385.png)
![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5326408.png)
![2-hydroxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)benzamide](/img/structure/B5326416.png)


![2-[cyclohexyl(methyl)amino]-N-(1,1-dioxido-2,3-dihydro-3-thienyl)nicotinamide](/img/structure/B5326427.png)
![3-{[4-(aminomethyl)piperidin-1-yl]methyl}-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5326435.png)
![(3S*,5S*)-1-(4-hydroxy-3-methylbenzyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5326439.png)
![5-[(3-hydroxypiperidin-1-yl)methyl]-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5326461.png)
![N-(2-chloro-6-methylphenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5326466.png)

![N-(2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5326476.png)